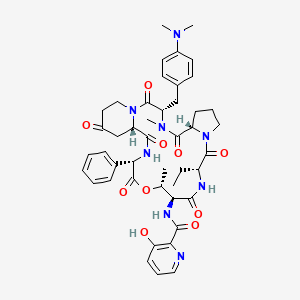

Mikamycin B

Description

Properties

IUPAC Name |

N-[(3S,6S,12R,15S,16R,19S,22S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H54N8O10/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56)/t26-,31-,32+,33+,34+,36+,37+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXCETJZBDTKRY-DZCVGBHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H54N8O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028335 | |

| Record name | Mikamycin IA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

867.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3131-03-1 | |

| Record name | Mikamycin IA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mikamycin IA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIKAMYCIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V50XJ0NC3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin of Mikamycin B: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mikamycin B, a member of the streptogramin B family of antibiotics, is a potent natural product with significant antibacterial activity. This technical guide provides an in-depth exploration of the origins of this compound, detailing its discovery, the producing microorganism, and the molecular basis of its biosynthesis. Drawing on available data for this compound and its close analogue, pristinamycin IA, this document summarizes quantitative production data, outlines key experimental protocols, and visualizes the biosynthetic pathway to serve as a comprehensive resource for the scientific community.

Introduction

This compound is a cyclic depsipeptide antibiotic that, in conjunction with Mikamycin A (a polyketide-lactone), forms the Mikamycin complex.[1] This complex exhibits synergistic antibacterial activity, primarily against Gram-positive bacteria. The two components target the bacterial ribosome, effectively inhibiting protein synthesis. This compound belongs to the streptogramin B group of antibiotics, which are characterized by their complex cyclic peptide structures assembled through non-ribosomal peptide synthesis.[2] Understanding the origin and biosynthesis of this compound is crucial for efforts in microbial strain improvement, synthetic biology applications, and the development of novel antibiotic derivatives.

Discovery and Producing Organism

This compound was first isolated from the soil bacterium Streptomyces mitakaensis, discovered in Mitaka City, Tokyo, Japan.[1] This actinomycete is the natural producer of the Mikamycin complex. Subsequent research has identified other Streptomyces species that produce structurally similar streptogramin B antibiotics, such as Streptomyces pristinaespiralis (producing pristinamycin IA) and Streptomyces virginiae (producing virginiamycin S1).

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a series of large, multi-functional enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs). These enzymatic assembly lines are encoded by a dedicated biosynthetic gene cluster (BGC) within the genome of Streptomyces mitakaensis. While the complete BGC for this compound has not been fully elucidated, extensive research on the closely related pristinamycin I BGC in S. pristinaespiralis provides a robust model for the synthesis of this compound.

Precursor Molecules

The synthesis of the this compound backbone requires the incorporation of several specific amino acid and keto acid precursors. Based on the structure of pristinamycin IA, the likely precursors for this compound are:

-

3-hydroxypicolinic acid

-

L-threonine

-

L-aminobutyric acid

-

L-proline

-

4-(dimethylamino)-L-phenylalanine

-

4-oxo-L-pipecolic acid

-

L-phenylglycine

The Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line

The NRPS machinery functions as a modular assembly line, where each module is responsible for the activation, modification (optional), and incorporation of a specific precursor molecule. A typical NRPS module consists of the following domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid precursor by converting it to an aminoacyl-adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the preceding module.

Additional domains, such as epimerization (E) domains for converting L-amino acids to their D-isomers and N-methyltransferase (MT) domains, can also be present within a module to introduce further chemical diversity. The final module typically contains a thioesterase (TE) domain, which is responsible for releasing the fully assembled peptide chain, often through cyclization.

Figure 1. Proposed biosynthetic pathway for this compound via a Non-Ribosomal Peptide Synthetase (NRPS) assembly line.

Quantitative Data on Production

| Parameter | Value | Organism | Reference |

| Fermentation Yield (Shake Flask) | 51.0 mg/L | S. pristinaespiralis | [3] |

| Fermentation Yield (Optimized, with resin) | 1.0 - 2.5 g/L | S. pristinaespiralis | [4] |

| Fermentation Yield (Immobilized Cells) | 213 mg/L | S. pristinaespiralis | Patent US3154475A |

Experimental Protocols

Fermentation of Streptomyces mitakaensis for this compound Production

This protocol is a general guideline and may require optimization for specific strains and equipment.

-

Seed Culture Preparation:

-

Inoculate a loopful of S. mitakaensis spores or mycelial fragments from a mature agar plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or a custom seed medium).

-

Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

-

-

Production Culture:

-

Inoculate a production fermenter containing a suitable production medium with 5-10% (v/v) of the seed culture. A typical production medium might contain a complex carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and trace elements.

-

Maintain the fermentation at 28-30°C with controlled aeration and agitation for 7-10 days.

-

Monitor pH, dissolved oxygen, and glucose consumption throughout the fermentation.

-

Isolation and Purification of this compound

-

Harvesting:

-

At the end of the fermentation, harvest the culture broth by centrifugation or filtration to separate the mycelium from the supernatant. This compound is typically found in both the mycelium and the supernatant.

-

-

Extraction:

-

Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform at a neutral pH.

-

Extract the mycelial cake with a polar organic solvent like acetone or methanol. The solvent is then evaporated, and the residue is redissolved in a suitable buffer and extracted with ethyl acetate or chloroform.

-

-

Purification:

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18).

-

Figure 2. General experimental workflow for the production and purification of this compound.

Conclusion

This compound, a complex cyclic depsipeptide from Streptomyces mitakaensis, represents a fascinating example of microbial secondary metabolism. Its biosynthesis via a modular NRPS assembly line offers significant potential for bioengineering and the generation of novel antibiotic compounds. While specific data on this compound remains somewhat limited, the extensive research on the closely related pristinamycin I provides a valuable framework for future studies. This technical guide consolidates the current understanding of the origin of this compound, providing researchers with a foundation for further investigation into this important class of antibiotics.

References

- 1. Characterization of the 'pristinamycin supercluster' of Streptomyces pristinaespiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the ‘pristinamycin supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Method for improving pristinamycine fermentation output - Eureka | Patsnap [eureka.patsnap.com]

Mikamycin B: A Comprehensive Technical Guide to its Discovery, History, and Core Scientific Attributes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, history, and core scientific principles of Mikamycin B, a potent streptogramin B antibiotic. This document provides a detailed overview of its chemical properties, mechanism of action, biosynthesis, and in vitro activity, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and development purposes.

Introduction and Historical Perspective

This compound is a member of the streptogramin B family of antibiotics, a class of natural products produced by various species of Streptomyces bacteria. It is a cyclic hexadepsipeptide that acts synergistically with streptogramin A antibiotics to inhibit bacterial protein synthesis.

The discovery of the mikamycin complex dates back to 1956 by Arai and colleagues, who isolated it from the soil bacterium Streptomyces mitakaensis found in Mitaka City, Japan.[1] The complex was found to consist of two major active components: Mikamycin A (a macrolactone) and this compound (a depsipeptide).[1] Subsequent research revealed that this compound is identical to several other independently discovered streptogramin B antibiotics, including Pristinamycin IA, Virginiamycin B, and Ostreogrycin B.[2] This guide will focus on the discovery, properties, and scientific investigation of this compound.

Physicochemical Properties of this compound

This compound is a cyclic depsipeptide with the molecular formula C45H54N8O10 and a molecular weight of 866.96 g/mol .[1][3] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C45H54N8O10 | |

| Molecular Weight | 866.96 g/mol | |

| Appearance | Platelets (from methanol) | |

| Melting Point | 160 °C (monohydrate), 262-263 °C (anhydrous, decomposes) | |

| Solubility | Soluble in methanol, ethanol, acetone, chloroform; Practically insoluble in water | |

| UV max (Methanol) | 209 nm, 260 nm, 305 nm | |

| Synonyms | Pristinamycin IA, Virginiamycin B, Ostreogrycin B, Streptogramin B |

In Vitro Antibacterial Activity

This compound, as a component of the pristinamycin complex, exhibits potent activity primarily against Gram-positive bacteria. Its efficacy is significantly enhanced when used in combination with a streptogramin A component. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of pristinamycin against various clinically relevant bacteria. It is important to note that these values represent the activity of the pristinamycin complex (this compound/Pristinamycin IA and a streptogramin A component).

| Bacterial Species | Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 0.12 - 1 | 0.25 | 0.5 | |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤ 0.5 | - | - | |

| Streptococcus pneumoniae | Penicillin-Sensitive | 0.03 - 1 | 0.25 | 0.5 | |

| Streptococcus pneumoniae | Penicillin-Resistant | 0.03 - 1 | 0.25 | 0.5 | |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.25 - 2 | 1 | 2 | |

| Viridans Group Streptococci | - | 0.03 - 1 | 0.25 | 0.5 |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces mitakaensis

The following is a generalized protocol based on methods described for the isolation of streptogramin antibiotics from Streptomyces species.

Methodology:

-

Fermentation: Streptomyces mitakaensis is cultured in a suitable liquid medium containing sources of carbon, nitrogen, and mineral salts. The fermentation is carried out under aerobic conditions with agitation at a controlled temperature (typically 28°C) for several days to allow for the production of the antibiotic.

-

Extraction: The culture broth is separated from the mycelium. The antibiotic is then extracted from the filtered broth and/or the mycelial cake using a water-immiscible organic solvent such as ethyl acetate. The organic extract is then concentrated to yield a crude extract.

-

Purification: The crude extract is subjected to chromatographic techniques for purification.

-

Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents, such as chloroform and methanol, to separate the components based on polarity.

-

High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel column are further purified by preparative reverse-phase HPLC to obtain pure this compound.

-

-

Crystallization: The purified this compound can be crystallized from a suitable solvent system, such as methanol-water, to obtain a crystalline solid.

Structural Elucidation

The structure of this compound was determined using a combination of classical chemical degradation and modern spectroscopic techniques.

-

Acid Hydrolysis and Amino Acid Analysis: To identify the constituent amino acids, the purified antibiotic is hydrolyzed with strong acid (e.g., 6N HCl). The resulting amino acids are then identified and quantified using techniques like amino acid analysis or chromatography (e.g., HPLC, GC-MS) by comparison with authentic standards.

-

Spectroscopic Analysis:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the sequence of the amino acids and the overall three-dimensional structure of the cyclic peptide.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify chromophores within the structure.

-

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound (as part of the pristinamycin complex) is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: The microtiter plate is incubated at 35°C for 16-20 hours.

-

Reading the MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Mechanism of Action

This compound, a streptogramin B antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its action is synergistic with streptogramin A antibiotics.

The synergistic mechanism proceeds as follows:

-

Binding of Streptogramin A: The streptogramin A component (e.g., dalfopristin) binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding induces a conformational change in the ribosome.

-

Enhanced Binding of this compound: The conformational change induced by the streptogramin A component increases the binding affinity of this compound to the ribosome by approximately 100-fold. This compound binds to a site in the ribosomal exit tunnel.

-

Inhibition of Protein Synthesis:

-

Streptogramin A blocks the binding of aminoacyl-tRNA to the A-site and inhibits peptide bond formation, thus halting the early phase of peptide elongation.

-

This compound obstructs the passage of the nascent polypeptide chain through the exit tunnel, leading to the premature release of incomplete peptides and inhibiting the late phase of elongation.

-

-

Synergistic Bactericidal Effect: The combined action of both components leads to a complete shutdown of protein synthesis, resulting in a potent bactericidal effect against susceptible bacteria. While each component alone is typically bacteriostatic, their combination is bactericidal.

Biosynthesis of this compound

This compound is synthesized by a multi-modular enzymatic complex known as a non-ribosomal peptide synthetase (NRPS). This process is independent of messenger RNA and the ribosome.

The biosynthesis of Pristinamycin I (this compound) in Streptomyces pristinaespiralis involves a large ~210 kb gene "supercluster" that also contains the genes for the biosynthesis of the synergistic Pristinamycin II component. The genes for Pristinamycin I biosynthesis are interspersed with those for Pristinamycin II.

The key genes and their products involved in the assembly of the this compound backbone are:

-

snbA : Encodes a 3-hydroxypicolinic acid:AMP ligase, which activates the starter unit for the synthesis.

-

snbC : Encodes a peptide synthetase responsible for the incorporation of L-threonine and L-aminobutyric acid.

-

snbDE : Encodes a large peptide synthetase that activates and incorporates the remaining precursors: proline, 4-dimethylamino-L-phenylalanine, 4-oxo-L-pipecolic acid, and L-phenylglycine.

The biosynthesis proceeds through a series of modules, with each module responsible for the activation and incorporation of a specific amino acid into the growing peptide chain. The domains within each module include:

-

Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid as a thioester.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid on its own T-domain and the growing peptide chain attached to the T-domain of the previous module.

-

Epimerization (E) domain: Can modify the stereochemistry of the incorporated amino acid.

-

Thioesterase (TE) domain: Located at the final module, it catalyzes the release of the completed peptide, often through cyclization.

Conclusion

This compound, a key component of the pristinamycin antibiotic complex, has a rich history of discovery and scientific investigation. Its synergistic mechanism of action, targeting the bacterial ribosome, makes it a potent weapon against a range of Gram-positive pathogens, including drug-resistant strains. The elucidation of its complex biosynthetic pathway, governed by a large gene supercluster, opens avenues for bioengineering and the development of novel streptogramin antibiotics. This technical guide provides a foundational resource for researchers and drug development professionals working with this important class of antimicrobial agents.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Properties of Mikamycin B

Abstract

This compound, also known as Pristinamycin IA or Streptogramin B, is a potent cyclodepsipeptide antibiotic belonging to the streptogramin B class.[1] It is a natural product isolated from various Streptomyces species, including Streptomyces mitakaensis and Streptomyces pristinaespiralis.[1][2][3] this compound acts as a crucial component of the Mikamycin and Pristinamycin antibiotic complexes, where it exhibits a remarkable synergistic bactericidal effect when combined with a Streptogramin A-type compound (e.g., Mikamycin A).[3] This synergy allows for effective treatment against a range of Gram-positive bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with relevant experimental methodologies.

Chemical Structure and Identification

This compound is a complex cyclic depsipeptide, meaning its structure contains both peptide and ester bonds in a macrocyclic ring. The core structure is composed of several amino acid residues, including non-proteinogenic and modified ones.

IUPAC Name: N-[(3S,6S,12R,15S,16R,19S,22S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.0⁶,¹⁰]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide.

Stereochemistry: The molecule possesses multiple chiral centers, which are critical for its biological activity. The specific stereochemistry is defined in its IUPAC name.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| CAS Number | 3131-03-1 | |

| Molecular Formula | C₄₅H₅₄N₈O₁₀ | |

| Molecular Weight | 866.96 g/mol | |

| Synonyms | Pristinamycin IA, Streptogramin B, Ostreogrycin B, Vernamycin Bα, PA-114B |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its formulation, delivery, and pharmacokinetic profiling.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Appearance | Light yellow to yellow crystalline solid. | |

| Melting Point | Anhydrous: 262-263 °C (decomposes)Monohydrate: 160 °C | |

| Solubility | Soluble in chloroform (30 mg/ml), DMF (30 mg/ml), DMSO (30 mg/ml), methanol, ethanol, acetone, and ethyl acetate. Practically insoluble in water and petroleum ether. | |

| UV Absorption (λmax) | In Methanol: 262, 304 nm | |

| Storage Temperature | -20°C |

Biological Properties and Mechanism of Action

This compound's primary biological role is as an antibacterial agent. Its efficacy is dramatically enhanced when used in combination with a Streptogramin A antibiotic.

-

Mechanism of Action: this compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit. This binding obstructs the passage of the elongating polypeptide chain, leading to a premature termination of protein synthesis. The binding of a Streptogramin A component induces a conformational change in the ribosome, which increases the binding affinity for this compound by up to 100-fold, resulting in a potent synergistic and bactericidal effect.

-

Antimicrobial Spectrum: It is highly active against Gram-positive bacteria, including Staphylococcus, Streptococcus, Clostridium, Peptostreptococcus, and Propionibacterium species. Its activity against MRSA makes it a clinically significant compound.

-

Resistance: Bacterial resistance to Streptogramin B can emerge through mechanisms such as enzymatic modification of the drug or alteration of the ribosomal target site, often conferred by erythromycin ribosome methylation (erm) genes.

Experimental Protocols

The following sections outline generalized methodologies for the isolation, characterization, and activity testing of this compound, based on standard practices for natural product antibiotics.

Isolation and Purification of this compound

This protocol describes a general procedure for extracting and purifying this compound from a Streptomyces fermentation culture.

-

Fermentation: Culture a high-yielding strain of Streptomyces mitakaensis or a similar producer in a suitable liquid medium (e.g., starch casein broth) under optimal temperature and aeration conditions for several days to allow for antibiotic production.

-

Extraction: After fermentation, separate the mycelium from the culture broth by centrifugation or filtration. Extract the culture filtrate and the mycelial cake with a water-immiscible organic solvent such as ethyl acetate or chloroform.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification:

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on a silica gel stationary phase. Elute with a gradient of solvents, such as a chloroform-methanol or hexane-ethyl acetate system, to separate the components based on polarity.

-

Preparative HPLC: Further purify the fractions containing this compound using reverse-phase preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. A typical mobile phase would be a gradient of acetonitrile and water (often with a modifier like 0.1% formic acid).

-

-

Crystallization: Concentrate the purified fractions and crystallize this compound from a suitable solvent system, such as methanol-water, to obtain the pure compound.

Structure Elucidation Methodologies

The definitive structure of this compound is determined using a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS): Perform high-resolution mass spectrometry (e.g., UPLC-Q-TOF-HR-MS) to determine the exact mass and elemental composition, confirming the molecular formula (C₄₅H₅₄N₈O₁₀). Fragmentation patterns from MS/MS analysis can provide initial structural information about the amino acid sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire one-dimensional (1D) NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons.

-

Acquire two-dimensional (2D) NMR spectra, including:

-

COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks within individual amino acid residues.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the peptide and identifying the macrocyclic linkage.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the elucidation of the molecule's 3D conformation and stereochemistry.

-

-

Antimicrobial Susceptibility Testing (MIC Determination)

The biological activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard protocol.

-

Preparation of Antibiotic Stock: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with a sterile cation-adjusted Mueller-Hinton Broth (or other appropriate bacterial growth medium) to achieve a range of desired final concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting its turbidity to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (broth + inoculum, no antibiotic) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.

-

Result Interpretation: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well in the dilution series). Results can be read visually or with a microplate reader measuring absorbance at 600 nm.

Biosynthesis Pathway Overview

This compound is synthesized by a large, multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS) . This system functions like a molecular assembly line, where different modules are responsible for activating, modifying, and linking specific amino acid building blocks.

The diagram below illustrates the generalized modular logic of an NRPS system responsible for synthesizing a Streptogramin B-type antibiotic like this compound. Each module selects and incorporates one amino acid into the growing peptide chain.

Caption: Generalized workflow for the Non-Ribosomal Peptide Synthetase (NRPS) assembly line.

References

An In-depth Technical Guide to the Mechanism of Action of Mikamycin B on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mikamycin B, a member of the streptogramin B family of antibiotics, is a potent inhibitor of bacterial protein synthesis. It targets the 50S ribosomal subunit, effectively halting the elongation of nascent polypeptide chains. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a focus on its interaction with the bacterial ribosome. The synergistic relationship with Mikamycin A, quantitative binding data of related compounds, detailed experimental methodologies for studying this interaction, and the structural basis of its inhibitory activity are presented.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents and a deeper understanding of existing ones. Mikamycins, produced by Streptomyces mitakaensis, are a mixture of two structurally different compounds: Mikamycin A (a streptogramin A) and this compound (a streptogramin B). While each component exhibits bacteriostatic activity individually, they act synergistically to produce a potent bactericidal effect.[1][2] This guide focuses on the mechanism of action of this compound at its primary cellular target: the bacterial ribosome.

Mechanism of Action

This compound exerts its antibacterial effect by binding to the large (50S) subunit of the bacterial ribosome.[3] Its binding site is located within the nascent polypeptide exit tunnel (NPET), a crucial channel through which newly synthesized proteins emerge from the ribosome.[4][5] By occupying this tunnel, this compound physically obstructs the passage of the elongating polypeptide chain, leading to the premature termination of protein synthesis. This steric hindrance prevents the ribosome from continuing the translation process, ultimately leading to cell death.

Synergistic Action with Mikamycin A

The remarkable potency of the Mikamycin complex stems from the synergistic interaction between Mikamycin A and this compound. Mikamycin A, a polyunsaturated macrolactone, binds to the peptidyl transferase center (PTC) on the 50S subunit. The binding of Mikamycin A induces a conformational change in the 23S rRNA, which allosterically increases the binding affinity of this compound to its site in the NPET. This cooperative binding results in a stable ternary complex (Ribosome-Mikamycin A-Mikamycin B) that is significantly more effective at inhibiting protein synthesis than either compound alone.

The following diagram illustrates the synergistic mechanism of Mikamycin A and B:

Quantitative Data

Precise quantitative data for the binding of this compound to the bacterial ribosome is scarce in publicly available literature. However, data from closely related streptogramin B antibiotics, such as Virginiamycin S and Pristinamycin IA, provide valuable insights into the binding affinities.

| Antibiotic Component | Ribosome/Subunit | Method | Dissociation Constant (Kd) | Reference |

| Streptogramin B | E. coli 70S Ribosomes | Equilibrium Dialysis | 59 nM | |

| Streptogramin B (in presence of Streptogramin A) | E. coli 70S Ribosomes | Equilibrium Dialysis | 13.3 nM | |

| Pristinamycin IA | S. aureus 70S Ribosomes | Not Specified | 0.8 µM | |

| Pristinamycin IA (in presence of Pristinamycin IIA) | S. aureus 70S Ribosomes | Not Specified | 0.005 µM (5 nM) |

Note: The presented Kd values for Pristinamycin IA are for the synergistic binding with Pristinamycin IIA, highlighting the significant increase in affinity.

Experimental Protocols

The study of the this compound-ribosome interaction relies on a combination of structural, biochemical, and biophysical techniques. The following sections provide detailed methodologies for key experiments.

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Mikamycin B Complex

Cryo-EM is a powerful technique to visualize the three-dimensional structure of the ribosome in complex with antibiotics at near-atomic resolution.

Methodology:

-

Ribosome Purification: Isolate 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli MRE600) using sucrose gradient centrifugation.

-

Complex Formation: Incubate purified 70S ribosomes with a molar excess of Mikamycin A and this compound to ensure saturation of the binding sites.

-

Grid Preparation: Apply a small volume of the ribosome-antibiotic complex to a glow-discharged cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to vitrify the sample.

-

Data Collection: Collect high-resolution images using a Titan Krios transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Process the collected movie frames to correct for beam-induced motion, estimate the contrast transfer function (CTF), and automatically pick individual ribosome particles.

-

3D Reconstruction: Perform 2D and 3D classification and refinement using software packages like RELION or cryoSPARC to obtain a high-resolution 3D map of the ribosome-antibiotic complex.

-

Model Building and Refinement: Build an atomic model of the complex into the cryo-EM density map and refine it to obtain the final structure.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the antibiotic bound to the ribosome.

Methodology:

-

Crystallization: Grow crystals of the 50S ribosomal subunit or the 70S ribosome in the presence of Mikamycin A and B using vapor diffusion (sitting or hanging drop) methods. Crystals are often obtained from ribosomes of thermophilic bacteria like Thermus thermophilus or Deinococcus radiodurans.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam at a synchrotron source and collect diffraction data.

-

Structure Determination: Process the diffraction data and determine the three-dimensional structure of the ribosome-antibiotic complex using molecular replacement and subsequent refinement.

In Vitro Transcription/Translation (IVTT) Assay

This assay measures the inhibitory effect of this compound on protein synthesis in a cell-free system.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing a bacterial cell-free extract (e.g., E. coli S30), a DNA template encoding a reporter protein (e.g., luciferase), amino acids, and an energy source.

-

Inhibitor Addition: Add varying concentrations of this compound, both alone and in combination with a fixed concentration of Mikamycin A, to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C to allow for transcription and translation.

-

Signal Measurement: Measure the activity of the synthesized reporter protein (e.g., luminescence for luciferase).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the antibiotic concentration to determine the IC50 value.

Ribosome Filter Binding Assay

This assay is used to determine the binding affinity (Kd) of radiolabeled this compound to the ribosome.

Methodology:

-

Radiolabeling: Synthesize or obtain a radiolabeled version of this compound (e.g., with ³H or ¹⁴C).

-

Binding Reaction: Incubate a constant concentration of purified ribosomes with increasing concentrations of radiolabeled this compound in a suitable binding buffer.

-

Filtration: Pass the reaction mixtures through a nitrocellulose filter. Ribosomes and any bound ligand will be retained on the filter, while unbound ligand will pass through.

-

Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to a binding isotherm to determine the Kd.

Structural Insights into this compound Binding

Structural studies of streptogramin B antibiotics bound to the 50S ribosomal subunit have revealed the molecular basis of their inhibitory action. This compound binds in the NPET, making extensive contacts with the 23S rRNA. Key nucleotides involved in the interaction include those in domains II and V of the 23S rRNA. The binding of this compound physically constricts the tunnel, preventing the passage of the nascent polypeptide chain. The synergistic binding of Mikamycin A in the PTC further stabilizes this inhibitory conformation, leading to a complete blockage of protein synthesis.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis that targets the nascent polypeptide exit tunnel of the 50S ribosomal subunit. Its synergistic action with Mikamycin A, which involves an allosteric mechanism to enhance binding affinity, makes it a highly effective bactericidal agent. The detailed understanding of its mechanism of action, facilitated by advanced structural and biochemical techniques, provides a solid foundation for the rational design of new streptogramin-based antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. Synergistic interaction of the streptogramins with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterisation of the binding of virginiamycin S to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 5. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Mikamycin B and Its Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mikamycin B, a member of the streptogramin group B antibiotics, is a potent inhibitor of bacterial protein synthesis. Produced by various Streptomyces species, it acts synergistically with Mikamycin A to exhibit broad-spectrum antibacterial activity. Understanding the intricate biosynthetic pathway of this compound is crucial for the rational design of novel derivatives with improved therapeutic properties. This technical guide provides a comprehensive overview of the biosynthesis of this compound and its precursors, incorporating quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

This compound is structurally analogous to Virginiamycin S1. Consequently, much of our understanding of its biosynthesis is derived from studies on the virginiamycin biosynthetic pathway in Streptomyces virginiae. This guide will, therefore, draw heavily on the research conducted on virginiamycin biosynthesis as a model for this compound.

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a complex process orchestrated by a multi-modular non-ribosomal peptide synthetase (NRPS) system. This enzymatic assembly line is responsible for the sequential condensation of specific amino acid and keto acid precursors to form the final macrocyclic peptide lactone structure.

Precursors of this compound

The construction of the this compound scaffold requires a specific set of precursor molecules. These are derived from primary metabolism and are channeled into the secondary metabolic pathway of antibiotic production. The known precursors for the analogous Virginiamycin S1 are:

-

3-Hydroxypicolinic Acid: This unusual pyridine-containing amino acid serves as the starter unit for the NRPS assembly line.

-

L-Threonine

-

D-α-Aminobutyric Acid

-

L-Proline

-

N-methyl-L-phenylalanine

-

4-Oxo-L-pipecolic Acid: This precursor is derived from L-lysine.

-

L-Phenylglycine

Biosynthesis of Key Precursors

1. 3-Hydroxypicolinic Acid (3-HPA):

The biosynthesis of 3-HPA proceeds from the primary metabolite L-lysine through a series of enzymatic reactions. The key enzymes involved in this transformation in Streptomyces virginiae are VisA and VisB.[1] VisA is a lysine 2-aminotransferase, and VisB is a 3-hydroxypicolinic acid:AMP ligase.[1]

2. 4-Oxo-L-pipecolic Acid:

This precursor is also derived from L-lysine. The enzyme VisC, a lysine cyclodeaminase, is involved in its formation.[1]

3. L-Phenylglycine:

The non-proteinogenic amino acid L-phenylglycine is provided by the enzyme VisG, which shows homology to hydroxyphenylacetyl-CoA dioxygenase.[2]

Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line

The assembly of the this compound backbone is carried out by a large, multi-domain NRPS enzyme complex. While the specific gene cluster for this compound has not been fully characterized in all producing organisms, studies on the virginiamycin gene cluster in S. virginiae provide a model. The vis gene cluster contains genes encoding the NRPS machinery. For instance, visF encodes a non-ribosomal peptide synthetase responsible for the final condensation step.[2]

The NRPS modules are organized in a co-linear fashion, with each module responsible for the incorporation of a specific precursor. A typical NRPS module consists of the following domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid precursor as an aminoacyl-adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module.

Additional domains, such as epimerization (E) domains (for converting L-amino acids to D-amino acids) and modification domains (e.g., for N-methylation), are also present in specific modules.

The biosynthesis of Virginiamycin M1, the synergistic partner of Virginiamycin S1 (and by analogy, Mikamycin A to this compound), is a hybrid polyketide-peptide pathway. The precursors for Virginiamycin M1 include valine, seven acetate units, glycine, serine, and proline.

Quantitative Data on Production

Quantitative analysis of streptogramin antibiotic production is essential for optimizing fermentation processes and for metabolic engineering efforts. While specific data for this compound is limited in the public domain, studies on virginiamycin production by Streptomyces virginiae provide valuable insights.

| Parameter | Value | Reference |

| Virginiamycin Titer (Shake Flask) | ~2.6 g/L | |

| Optimized Virginiamycin Titer (Fed-batch fermentation with resin) | 5.6 g/L | |

| Optimal pH for Virginiamycin Production | 6.8 - 7.0 | |

| Optimal Ratio of Virginiamycin M1 to S1 for Synergy | 75:25 | |

| Virginiamycin M1 MIC against S. aureus | 0.25 µg/mL | |

| Virginiamycin S1 MIC against S. aureus | 4 µg/mL | |

| Combined Virginiamycin M1 & S1 MIC against S. aureus | 0.125 µg/mL |

Experimental Protocols

This section outlines general methodologies for key experiments relevant to the study of this compound biosynthesis.

Gene Disruption to Identify Biosynthetic Genes

Objective: To confirm the involvement of a specific gene in the biosynthesis of this compound.

Methodology:

-

Construct a gene disruption vector:

-

Clone a selectable marker (e.g., an antibiotic resistance gene) into a plasmid vector.

-

Clone fragments of the target gene flanking the desired deletion site on either side of the selectable marker.

-

-

Transform the Streptomyces producer strain:

-

Introduce the gene disruption vector into the wild-type this compound producing strain via protoplast transformation or conjugation.

-

-

Select for double-crossover homologous recombinants:

-

Plate the transformed cells on a medium containing the selection agent for the marker gene and a counter-selection agent if applicable.

-

-

Confirm gene disruption:

-

Verify the correct gene replacement event by PCR analysis and Southern blotting of genomic DNA from the mutant strain.

-

-

Analyze the phenotype:

-

Culture the mutant strain under production conditions and analyze the culture broth for the presence or absence of this compound using HPLC or LC-MS. A loss of production confirms the gene's role in the biosynthetic pathway.

-

Heterologous Expression of Biosynthetic Genes

Objective: To express a biosynthetic gene or gene cluster in a heterologous host to characterize its function.

Methodology:

-

Clone the gene(s) of interest:

-

Amplify the target gene or gene cluster from the genomic DNA of the producer strain by PCR.

-

Clone the amplified fragment into an appropriate expression vector under the control of a suitable promoter.

-

-

Transform a suitable heterologous host:

-

Introduce the expression vector into a well-characterized and genetically tractable host, such as Streptomyces coelicolor or Streptomyces lividans.

-

-

Cultivate the recombinant strain:

-

Grow the transformed host under conditions that induce gene expression and antibiotic production.

-

-

Analyze for the production of the expected product:

-

Extract the culture broth and analyze for the presence of the product of the expressed gene(s) using HPLC, LC-MS, and NMR spectroscopy.

-

In Vitro Enzyme Assays

Objective: To characterize the biochemical function of a specific enzyme in the biosynthetic pathway.

Methodology:

-

Overexpress and purify the enzyme:

-

Clone the gene encoding the enzyme of interest into an expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag).

-

Transform the vector into an appropriate expression host and induce protein expression.

-

Purify the recombinant protein using affinity chromatography.

-

-

Perform the enzyme assay:

-

Incubate the purified enzyme with its putative substrate(s) and any necessary cofactors in a suitable buffer.

-

Monitor the reaction for the consumption of substrate(s) and the formation of the product over time.

-

-

Analyze the reaction products:

-

Identify and quantify the product(s) of the enzymatic reaction using techniques such as HPLC, LC-MS, and NMR.

-

Quantitative Analysis of this compound Production

Objective: To quantify the amount of this compound produced in a fermentation broth.

Methodology:

-

Sample preparation:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant and/or the mycelium with a suitable organic solvent (e.g., ethyl acetate, methanol).

-

Evaporate the solvent and redissolve the extract in a suitable solvent for analysis.

-

-

HPLC analysis:

-

Inject the extract onto a reverse-phase HPLC column (e.g., C18).

-

Elute the components using a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a modifying agent like trifluoroacetic acid or formic acid.

-

Detect this compound using a UV detector at its characteristic absorption wavelength.

-

-

Quantification:

-

Generate a standard curve using a purified this compound standard of known concentrations.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Visualizations

Logical Flow of Gene Cluster Identification and Functional Analysis

Caption: Workflow for identifying and functionally characterizing the this compound biosynthetic gene cluster.

Simplified Biosynthetic Pathway of this compound Precursors

Caption: Simplified overview of the biosynthesis of key precursors for this compound.

Modular Action of a Non-Ribosomal Peptide Synthetase

Caption: Schematic of a single module within a non-ribosomal peptide synthetase.

References

- 1. Characterization of virginiamycin S biosynthetic genes from Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VisG is essential for biosynthesis of virginiamycin S, a streptogramin type B antibiotic, as a provider of the nonproteinogenic amino acid phenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Components of the Mikamycin Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mikamycin complex, a potent antibiotic produced by the bacterium Streptomyces mitakaensis, is a member of the streptogramin family of antimicrobial agents. These antibiotics are of significant interest due to their efficacy against a range of pathogenic bacteria, including multi-drug resistant strains. The complex's power lies in the synergistic action of its two primary components: Mikamycin A and Mikamycin B. This guide provides a comprehensive technical overview of these core components, including their chemical nature, synergistic relationship, quantitative analysis, and the methodologies for their isolation and characterization.

Core Components of the Mikamycin Complex

The Mikamycin antibiotic complex is comprised of two structurally distinct, yet functionally cooperative, molecules:

-

Mikamycin A: A polyunsaturated macrolactone. It is also known by several synonyms, including Virginiamycin M1 and Streptogramin A.

-

This compound: A cyclic hexadepsipeptide. Its synonyms include Virginiamycin S and Streptogramin B.

Individually, each component exhibits moderate bacteriostatic activity. However, when combined, they act synergistically to create a potent bactericidal effect. This synergy is the hallmark of the Mikamycin complex and is crucial for its therapeutic efficacy.

Quantitative Analysis and Synergistic Activity

The synergistic relationship between Mikamycin A and this compound is highly dependent on their relative concentrations. While the exact ratio can vary depending on the fermentation conditions, studies on closely related streptogramin antibiotics, such as Pristinamycin, indicate an optimal synergistic ratio of approximately 70:30 (Mikamycin A : this compound) .

The mechanism of this synergy involves a sequential and cooperative binding to the 50S ribosomal subunit of the bacterial ribosome, which effectively inhibits protein synthesis. Mikamycin A (Streptogramin A) binds first, inducing a conformational change in the ribosome that increases its affinity for this compound (Streptogramin B) by up to 100-fold. This dual binding locks the ribosome in a non-functional state, leading to the cessation of peptide chain elongation and ultimately, bacterial cell death.[1][2][3][4]

Data Presentation: Physicochemical and Biological Properties

| Property | Mikamycin A (Virginiamycin M1) | This compound (Virginiamycin S) | Mikamycin Complex (70:30 ratio) |

| Chemical Class | Polyunsaturated Macrolactone | Cyclic Hexadepsipeptide | Mixture of Macrolactone and Depsipeptide |

| Molecular Formula | C28H35N3O7[3] | C45H54N8O10 | Not Applicable |

| Molecular Weight | 525.6 g/mol | 866.9 g/mol | Not Applicable |

| Mechanism of Action | Binds to the P-site of the 50S ribosomal subunit, inhibiting peptide bond formation and causing premature detachment of the polypeptide chain. | Binds to the A-site of the 50S ribosomal subunit, preventing the binding of aminoacyl-tRNA. | Synergistic inhibition of protein synthesis. |

| Biological Activity | Bacteriostatic | Bacteriostatic | Bactericidal |

Spectroscopic Data for Component Identification

Mikamycin A (Virginiamycin M1)

-

¹H NMR (CDCl₃, δ in ppm): The proton NMR spectrum of Virginiamycin M1 is complex, showing characteristic signals for olefinic protons between 6.0 and 7.0 ppm, as well as numerous signals in the aliphatic region corresponding to the macrolactone ring structure. Key signals include those for the vinylic protons and the methyl groups attached to the ring.

-

¹³C NMR (CDCl₃, δ in ppm): The carbon NMR spectrum displays resonances corresponding to the carbonyl groups of the lactone and amide functionalities, olefinic carbons, and the aliphatic carbons of the macrolactone ring.

-

Mass Spectrometry: The mass spectrum of Virginiamycin M1 typically shows a molecular ion peak [M+H]⁺ at m/z 526. The fragmentation pattern is complex and can be used for structural confirmation.

This compound (Virginiamycin S)

Detailed spectroscopic data for this compound can be found in various chemical databases under its synonym, Virginiamycin S.

Experimental Protocols

Fermentation of Streptomyces mitakaensis for Mikamycin Production

A detailed, optimized protocol for the large-scale production of the Mikamycin complex is proprietary to industrial manufacturers. However, a general laboratory-scale fermentation protocol can be outlined based on common practices for Streptomyces cultivation.

Materials:

-

Streptomyces mitakaensis culture

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a complex medium containing glucose, soybean meal, yeast extract, and mineral salts)

-

Shaker incubator

-

Fermenter

Procedure:

-

Inoculum Preparation: Inoculate a flask containing seed medium with a sporulated culture of S. mitakaensis. Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours to obtain a vegetative inoculum.

-

Production Fermentation: Inoculate the production medium in a fermenter with the seed culture (typically 5-10% v/v).

-

Fermentation Conditions: Maintain the fermentation at 28-30°C with controlled aeration and agitation for 5-7 days. Monitor pH and nutrient levels throughout the process.

-

Harvesting: After the fermentation period, harvest the broth for extraction of the Mikamycin complex.

Isolation and Purification of Mikamycin A and B

The following is a representative protocol for the extraction and chromatographic separation of the Mikamycin components.

Materials:

-

Fermentation broth

-

Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)

-

Silica gel for column chromatography

-

Reverse-phase C18 silica gel for High-Performance Liquid Chromatography (HPLC)

-

Rotary evaporator

-

HPLC system with a UV detector

Procedure:

-

Extraction: Extract the whole fermentation broth with an equal volume of ethyl acetate. Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography (Initial Purification):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise gradient of increasing polarity, for example, from hexane to ethyl acetate, and then to a mixture of ethyl acetate and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the Mikamycin components. Pool the relevant fractions and concentrate.

-

-

Preparative HPLC (Final Separation):

-

Dissolve the partially purified Mikamycin complex in a suitable solvent for HPLC (e.g., methanol or acetonitrile).

-

Inject the sample onto a reverse-phase C18 preparative HPLC column.

-

Elute with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid, for example). A typical gradient might run from 30% to 70% acetonitrile over 30-40 minutes.

-

Monitor the elution at a suitable wavelength (e.g., 220 nm) and collect the peaks corresponding to Mikamycin A and this compound.

-

Lyophilize the collected fractions to obtain the purified components.

-

Synergy Testing: Checkerboard Assay

The checkerboard assay is a standard method to determine the synergistic effect of two antimicrobial agents.

Materials:

-

Purified Mikamycin A and this compound

-

Bacterial strain (e.g., a susceptible strain of Staphylococcus aureus)

-

96-well microtiter plates

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Antibiotic Dilutions: Prepare serial twofold dilutions of Mikamycin A and this compound in the growth medium in separate tubes.

-

Plate Setup:

-

In a 96-well plate, add increasing concentrations of Mikamycin A along the x-axis and increasing concentrations of this compound along the y-axis.

-

The final volume in each well should be the same.

-

Include wells with only Mikamycin A, only this compound, and no antibiotics as controls.

-

-

Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis:

-

Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and for each combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

-

Interpret the results:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4: Additive or indifferent effect

-

FICI > 4: Antagonism

-

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Relationship between the components of the Mikamycin complex and their synergistic target.

Caption: Experimental workflow for the isolation and purification of Mikamycin A and B.

Biosynthetic Pathway of the Mikamycin Complex

The biosynthesis of streptogramin antibiotics like Mikamycin is a complex process involving both polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathways.

-

Mikamycin A (Streptogramin A): The macrolactone core of Mikamycin A is synthesized by a Type I PKS. The starter unit is derived from an amino acid, and the chain is extended by the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units. The final cyclization and subsequent modifications lead to the mature Mikamycin A molecule.

-

This compound (Streptogramin B): The depsipeptide structure of this compound is assembled by an NRPS. This enzymatic complex activates and links the constituent amino acids and hydroxy acids in a specific sequence, followed by cyclization to form the final product.

The genes encoding these biosynthetic enzymes are typically clustered together on the chromosome of the producing organism, Streptomyces mitakaensis. The co-localization and co-regulation of these gene clusters ensure the coordinated production of both components of the antibiotic complex.

Caption: Simplified overview of the biosynthetic pathways for Mikamycin A and B.

References

- 1. Characterization of biosynthetic gene cluster for the production of virginiamycin M, a streptogramin type A antibiotic, in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Virginiamycin M1 | C28H35N3O7 | CID 5459319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

The Synergistic Power of Mikamycins: A Technical Guide to the Action of Mikamycin A and B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mikamycin, a member of the streptogramin family of antibiotics, is a composite drug comprising two structurally distinct components: Mikamycin A and Mikamycin B. While individually these molecules exhibit modest, primarily bacteriostatic activity, their combination results in a potent, synergistic bactericidal effect. This synergy is of significant clinical interest, particularly in the context of combating multidrug-resistant bacterial infections. This technical guide provides an in-depth exploration of the core mechanisms underlying the synergistic action of Mikamycin A and B, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.

Mechanism of Synergistic Action

The synergistic bactericidal activity of Mikamycin A and B stems from their cooperative binding to the bacterial 50S ribosomal subunit, the site of protein synthesis. Both molecules target the peptidyl transferase center (PTC), a critical region for peptide bond formation.

-

Mikamycin A (Streptogramin A): This component binds to the PTC and induces a conformational change in the ribosome. This initial binding event is crucial as it significantly increases the affinity of the ribosome for this compound, with some studies reporting up to a 40-fold enhancement in binding affinity.[1] Mikamycin A's binding interferes with the attachment of aminoacyl-tRNA to the ribosomal A-site and hinders the formation of peptide bonds.[2]

-

This compound (Streptogramin B): Following the conformational change induced by Mikamycin A, this compound binds to an adjacent site within the PTC. This binding event obstructs the nascent polypeptide exit tunnel, leading to the premature release of incomplete peptide chains.[1][2]

The combined action of both molecules effectively locks the ribosome in a non-productive state, leading to a complete and irreversible shutdown of protein synthesis, resulting in bacterial cell death.[1] This synergistic interaction allows for effective bacterial killing at concentrations where the individual components are merely inhibitory.

Visualizing the Synergistic Mechanism

The following diagram illustrates the sequential binding and synergistic inhibition of the bacterial ribosome by Mikamycin A and B.

References

An In-depth Technical Guide to the Depsipeptide Structure of Mikamycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mikamycin B, also known as Pristinamycin IA or Streptogramin B, is a member of the streptogramin B family of antibiotics.[][2] It is a cyclic hexadepsipeptide produced by various Streptomyces species.[] This class of antibiotics is of significant clinical interest due to its potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains. This compound acts synergistically with streptogramin A antibiotics to inhibit bacterial protein synthesis, leading to a bactericidal effect.[3][4] This technical guide provides a comprehensive overview of the core depsipeptide structure of this compound, including its physicochemical properties, structural elucidation, synthesis, and mechanism of action.

Physicochemical Properties of this compound

This compound is a complex depsipeptide with the molecular formula C45H54N8O10 and a molecular weight of approximately 867.0 g/mol . A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C45H54N8O10 | |

| Molecular Weight | 867.0 g/mol | |

| IUPAC Name | N-[(3S,6S,12R,15S,16R,19S,22S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.0⁶,¹⁰]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide | |

| Synonyms | Pristinamycin IA, Streptogramin B, Ostreogrycin B, Vernamycin Bα | |

| Appearance | (Data not available) | |

| Solubility | Sparingly soluble in aqueous solutions, readily soluble in DMSO. | |

| UV max (in Methanol) | 262, 304 nm |

The Depsipeptide Core Structure

The defining feature of this compound is its cyclic depsipeptide structure. A depsipeptide is a peptide in which one or more of the amide bonds are replaced by ester bonds. The core of this compound is a cyclic hexadepsipeptide, meaning it contains six amino acid and hydroxy acid residues in a ring, with at least one ester linkage. The specific amino and hydroxy acid composition of this compound consists of 3-hydroxypicolinic acid, L-threonine, D-aminobutyric acid, L-proline, 4-N,N-(dimethylamino)-L-phenylalanine, and 4-oxo-L-pipecolic acid.

Structural Elucidation

The complex cyclic structure of this compound has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

High-resolution two-dimensional (2D) NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of complex organic molecules like this compound in solution. A general protocol for the 2D NMR analysis of a cyclic depsipeptide is outlined below.

Experimental Protocol: 2D NMR Analysis of a Cyclic Depsipeptide

-

Sample Preparation:

-

Dissolve 5-10 mg of high-purity this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or CD3OD). The choice of solvent can influence the conformation of the molecule.

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

1D ¹H NMR: Provides initial information on the proton chemical shifts and coupling constants.

-

2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing the spin systems of individual amino acid and hydroxy acid residues.

-

2D TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to identify all protons within a spin system.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon signals.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the individual residues and establishing the cyclic sequence.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining the three-dimensional conformation of the molecule.

-

-

Data Processing and Structure Calculation:

-

Process the acquired NMR data using appropriate software.

-

Use the distance restraints from NOESY/ROESY data and dihedral angle restraints derived from coupling constants to perform molecular modeling and calculate the 3D structure of this compound.

-

Mass spectrometry is used to determine the molecular weight of this compound and to obtain information about its structure through fragmentation analysis. A general protocol for the analysis of streptogramins using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is described below.

Experimental Protocol: LC-MS/MS Analysis of this compound

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.

-

-

LC Separation:

-

Utilize a reversed-phase HPLC column (e.g., C18).

-

Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of an acid like formic acid to improve peak shape.

-

-

MS/MS Analysis:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Perform a full scan MS analysis to determine the m/z of the protonated molecule [M+H]⁺.

-

Conduct product ion scans (MS/MS) on the parent ion to generate a fragmentation pattern. The fragmentation of the cyclic depsipeptide provides information about the sequence of the amino and hydroxy acid residues.

-

Total Synthesis of this compound

Experimental Workflow: General Strategy for the Total Synthesis of a Cyclic Depsipeptide

References

The Comprehensive Biological Activity Spectrum of Mikamycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mikamycin B, a member of the streptogramin B family of antibiotics, also known as Pristinamycin IA, is a potent inhibitor of bacterial protein synthesis. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its antibacterial, antifungal, antiviral, and anticancer properties. The document summarizes available quantitative data, outlines detailed experimental protocols for key biological assays, and visualizes the core mechanisms and workflows. This compound's synergistic relationship with Mikamycin A, its mechanism of action at the ribosomal level, and emerging areas of research into its potential as an anticancer agent are explored in depth. This guide serves as a critical resource for researchers and professionals involved in the discovery and development of novel antimicrobial and antineoplastic agents.

Introduction

This compound is a depsipeptide antibiotic produced by Streptomyces mitakaensis.[1] It is a crucial component of the mikamycin complex, which also includes the macrolactone, Mikamycin A.[1] These two components exhibit a remarkable synergistic effect, resulting in potent bactericidal activity.[1] this compound is structurally identical to other well-known antibiotics such as Pristinamycin IA, Ostreogrycin B, and Vernamycin Bα.[2][3] This guide focuses on the diverse biological activities of this compound, providing a technical foundation for its evaluation and potential therapeutic applications.

Antibacterial Activity

This compound demonstrates a significant antibacterial effect, primarily against Gram-positive bacteria. Its activity is markedly enhanced when used in combination with Mikamycin A. While this compound alone is generally bacteriostatic, the combination of Mikamycin A and B is bactericidal, inhibiting protein synthesis and leading to bacterial cell death.

Mechanism of Action

The primary molecular target of this compound is the 50S subunit of the bacterial ribosome. This compound binds to the P-binding site on the 23S rRNA of the 50S subunit, which prevents the elongation of polypeptide chains and leads to the release of incomplete peptides.

The synergistic action with Mikamycin A is a key feature of its potent antibacterial effect. Mikamycin A binds to the peptidyl transferase center on the 50S subunit, inducing a conformational change that increases the binding affinity for this compound by up to 100-fold. This cooperative binding effectively blocks the nascent polypeptide exit tunnel, leading to a complete cessation of protein synthesis.

References

Mikamycin B: An In-depth Technical Guide to a Potent Streptogramin B Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mikamycin B, also known as Pristinamycin IA and Virginiamycin S1, is a member of the streptogramin B family of antibiotics.[1] Produced by various Streptomyces species, including Streptomyces mitakaensis, this compound is a cyclic hexadepsipeptide that acts as a potent inhibitor of bacterial protein synthesis.[1][2] While bacteriostatic on its own, this compound exhibits powerful synergistic bactericidal activity when combined with streptogramin A antibiotics.[3][4] This synergy makes the streptogramin combination a formidable weapon against a range of bacterial pathogens, including multidrug-resistant strains. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, antibacterial spectrum, biosynthesis, and relevant experimental protocols for its study.

Chemical Structure and Properties